2-Methylsulfonyl-2-phenylethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methylsulfonyl-2-phenylethanamine;hydrochloride consists of a phenyl group (a six-membered carbon ring) attached to a two-carbon chain that also carries a methylsulfonyl group (SO2CH3) and an amine group (NH2). The entire molecule is associated with a chloride ion, as indicated by the ‘hydrochloride’ in its name.Scientific Research Applications
Water Purification Technologies
A study by Armentrout and McCormick (2000) explored the development of water-soluble polymers with sulfobetaine units, focusing on their phase behavior in aqueous media and their ability to solubilize organic compounds like p-Cresol. These polymers exhibit pH-responsive behaviors and have potential applications as polymeric surfactants in micellar enhanced ultrafiltration processes for water purification (Armentrout & McCormick, 2000).
Analysis of Sulfonylurea Herbicides
Klaffenbach et al. (1993) developed a method to analyze the thermal instability of sulfonylurea herbicides, facilitating their analysis by gas chromatography. This method involves the formation of thermostable derivatives of herbicides, such as chlorsulfuron, enabling more accurate analysis and potential environmental monitoring applications (Klaffenbach, Holland, & Lauren, 1993).
Synthesis of Sulfonated Oxindoles
Tong Liu et al. (2017) demonstrated a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. This synthesis route has implications for the development of new pharmaceuticals and organic materials, showcasing the versatility of sulfonamide-based compounds in synthetic organic chemistry (Liu, Zheng, & Wu, 2017).
Environmental Chemistry and Pesticide Analysis
Wu and Jans (2006) investigated the nucleophilic substitution reactions of chlorpyrifos-methyl with various sulfur species, providing insights into the environmental fate and degradation pathways of this pesticide. Understanding these reactions is crucial for assessing the environmental impact and degradation of pesticides in agricultural settings (Wu & Jans, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-methylsulfonyl-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESLECIXEOHIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(CN)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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